molecular formula C12H17NO2 B15273294 Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate

Cat. No.: B15273294
M. Wt: 207.27 g/mol
InChI Key: NBOOJFMSVAYJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate (CAS: 1803572-17-9) is an α-amino ester derivative with the molecular formula C₁₂H₁₈ClNO₂ (hydrochloride salt form) and a molecular weight of 243.73 g/mol . Its structure features a 2,3-dimethylphenyl group attached to a central amino-acetate backbone, with an ethyl ester functional group. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or heterocyclic compounds . The hydrochloride salt form enhances its stability and solubility in polar solvents, though it requires storage at low temperatures (-20°C) to maintain integrity .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-amino-2-(2,3-dimethylphenyl)acetate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)11(13)10-7-5-6-8(2)9(10)3/h5-7,11H,4,13H2,1-3H3

InChI Key

NBOOJFMSVAYJOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC(=C1C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate typically involves the reaction of ethyl glyoxylate with aniline derivatives. One common method includes the use of bismuth salts as catalysts, which facilitate the arylation of ethyl glyoxylate with aniline via N–H insertion . The reaction conditions are generally mild, and the process is environmentally friendly, producing water as the only byproduct.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of the process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and other nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group and the aromatic ring play crucial roles in its binding to target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-Amino-2-(2,3-Dimethylphenyl)Acetate

  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight : 193.24 g/mol
  • Key Differences: Replaces the ethyl ester with a methyl ester, reducing molecular weight and lipophilicity.
  • Applications : Used in analogous synthetic pathways but may exhibit altered pharmacokinetics due to reduced ester chain length .

Ethyl 2-(Diethylamino)-2-Phenylacetate

  • Molecular Formula: C₁₄H₂₁NO₂
  • Molecular Weight : 235.32 g/mol
  • Key Differences: Substitutes the amino group with a diethylamino moiety, increasing steric bulk and basicity. Lacks the 2,3-dimethylphenyl substituent, reducing aromatic steric hindrance.
  • Applications: Potential as a surfactant or catalyst due to enhanced tertiary amine reactivity .

Ethyl 2-[(3-Methylphenyl)Amino]Acetate

  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight : 193.24 g/mol
  • Key Differences: Features an anilino (NH-linked) group instead of a direct amino-phenyl linkage. The 3-methylphenyl group alters electronic effects compared to 2,3-dimethyl substitution.
  • Applications : Intermediate in dye or polymer synthesis due to aromatic amine functionality .

Ethyl 2-Amino-2-(4-Bromo-3-Chlorophenyl)Acetate Hydrochloride

  • Molecular Formula: C₁₀H₁₂BrClNO₂·HCl
  • Molecular Weight: Not specified (halogens increase mass).
  • Key Differences :
    • Incorporates bromo and chloro substituents on the phenyl ring, enhancing electrophilicity.
    • Halogen presence may improve binding in medicinal chemistry targets but reduces solubility.
  • Applications : Precursor for halogenated bioactive molecules .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₂H₁₈ClNO₂ 243.73 2,3-dimethylphenyl, ethyl ester Hydrochloride salt, -20°C storage
Methyl analog () C₁₁H₁₅NO₂ 193.24 Methyl ester Lower lipophilicity
Ethyl 2-(diethylamino)-2-phenylacetate C₁₄H₂₁NO₂ 235.32 Diethylamino, phenyl Tertiary amine, higher basicity
Ethyl 2-[(3-methylphenyl)amino]acetate C₁₁H₁₅NO₂ 193.24 Anilino group, 3-methylphenyl Hydrogen-bond donor
Halogenated analog () C₁₀H₁₂BrClNO₂·HCl N/A 4-bromo-3-chlorophenyl Electrophilic reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.